molecular formula C8H6N2O B8761390 5-Ethenyl-2,1,3-benzoxadiazole

5-Ethenyl-2,1,3-benzoxadiazole

Cat. No. B8761390
M. Wt: 146.15 g/mol
InChI Key: ANOWJAPKRLAFGG-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

5-Bromo-2,1,3-benzoxadiazole (5.5 g, 27.6 mmol)), potassium vinylfluoroborate (7.40 g, 55.3 mmol), and PdCl2(dppf)-CH2Cl2Adduct (1.088 g, 1.332 mmol) were suspended in ethanol (75 ml) then added TEA (7.70 ml, 55.3 mmol). The reaction mixture was then degassed and heated to reflux for 3 hrs. The reaction was diluted with ethyl acetate and washed with brine. The organic layer was dried over Na2SO4, filtered and evaporated to dryness. The residue was purified through a 330 g ISCO Redi-Sep silica gel plug and eluted with 20% ETOAc/hexane to yield 5-ethenyl-2,1,3-benzoxadiazole.
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinylfluoroborate
Quantity
7.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
1.088 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
7.7 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]2=[N:6][O:7][N:8]=[C:4]2[CH:3]=1.[CH2:11](O)[CH3:12]>>[CH:11]([C:2]1[CH:10]=[CH:9][C:5]2=[N:6][O:7][N:8]=[C:4]2[CH:3]=1)=[CH2:12]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
BrC1=CC=2C(=NON2)C=C1
Step Two
Name
potassium vinylfluoroborate
Quantity
7.4 g
Type
reactant
Smiles
Step Three
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
1.088 g
Type
reactant
Smiles
Step Four
Name
TEA
Quantity
7.7 mL
Type
reactant
Smiles
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then degassed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hrs
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified through a 330 g ISCO Redi-Sep silica gel plug
WASH
Type
WASH
Details
eluted with 20% ETOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=2C(=NON2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.